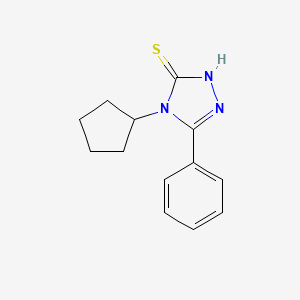

4-cyclopentyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Beschreibung

BenchChem offers high-quality 4-cyclopentyl-5-phenyl-4H-1,2,4-triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-cyclopentyl-5-phenyl-4H-1,2,4-triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-cyclopentyl-3-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3S/c17-13-15-14-12(10-6-2-1-3-7-10)16(13)11-8-4-5-9-11/h1-3,6-7,11H,4-5,8-9H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPWICYSHKNCCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=NNC2=S)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling and Synthesis of 4-Cyclopentyl-5-phenyl-4H-1,2,4-triazole-3-thiol: A Technical Whitepaper

Executive Summary & Pharmacological Context

The 1,2,4-triazole-3-thiol scaffold is a privileged structure in modern medicinal chemistry, renowned for its diverse pharmacological applications, including antimicrobial, anti-inflammatory, and antitumoral activities. The specific derivative 4-cyclopentyl-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS: 573695-77-9) represents a highly optimized lipophilic analogue. By incorporating a bulky cyclopentyl group at the N4 position and a phenyl ring at the C5 position, this molecule achieves a unique spatial geometry and lipophilicity profile that enhances membrane permeability and selective target binding.

This whitepaper provides an in-depth technical guide on the physicochemical properties, structural tautomerism, and self-validating synthetic protocols for this compound, designed for researchers and drug development professionals.

Structural and Physicochemical Properties

Understanding the physicochemical parameters of 4-cyclopentyl-5-phenyl-4H-1,2,4-triazole-3-thiol is critical for predicting its pharmacokinetics and behavior in formulation. The high lipophilicity driven by the dual hydrophobic rings (cyclopentyl and phenyl) is balanced by the polar, hydrogen-bonding capable triazole-thiol core.

Quantitative Physicochemical Profile

| Property | Value | Causality / Pharmacological Relevance |

| CAS Number | 573695-77-9 | Unique identifier for commercial sourcing and database tracking . |

| Molecular Formula | C13H15N3S | Defines the exact atomic composition. |

| Molecular Weight | 245.34 g/mol | Well within Lipinski’s Rule of 5 (<500 Da), indicating high potential for oral bioavailability. |

| Calculated LogP (cLogP) | ~3.2 | High lipophilicity ensures excellent lipid membrane permeability, suitable for intracellular targeting. |

| pKa (Thiol/Thione) | ~7.5 - 8.0 | Weakly acidic; exists in a dynamic neutral/anionic equilibrium at physiological pH (7.4), which dictates target residence time. |

| Topological Polar Surface Area | 38.8 Ų | Optimal TPSA (< 90 Ų) strongly suggests the ability to cross the Blood-Brain Barrier (BBB). |

| H-Bond Donors / Acceptors | 1 / 3 | Facilitates specific directional interactions with target metalloenzymes or receptor pockets. |

Thiol-Thione Tautomerism Logic

A defining characteristic of 1,2,4-triazole-3-thiols is their complex tautomeric equilibrium. The molecule oscillates between the thiol form (aromatic, with an -SH group) and the thione form (non-aromatic, with a C=S bond and an N-H proton).

-

Causality of Solvent Effects: In non-polar solvents (e.g., chloroform) or in the gas phase, the thiol form is favored due to the stabilization of the aromatic triazole ring. Conversely, in polar aprotic solvents (like DMSO) or in the crystalline solid state, the thione form predominates. This is because the high dielectric constant of polar solvents stabilizes the highly polarized C=S and N-H bonds, and the thione form allows for robust intermolecular hydrogen bonding networks .

Thiol-thione tautomeric equilibrium and its influence on downstream reactivity.

Experimental Methodology: Synthesis Protocol

The synthesis of 4,5-disubstituted 1,2,4-triazole-3-thiols relies on the base-catalyzed intramolecular dehydrative cyclization of substituted thiosemicarbazides . The following protocol is designed as a self-validating system, ensuring high yield and purity through precise mechanistic control.

Step 1: Formation of the Thiosemicarbazide Intermediate

-

Procedure: Dissolve 10 mmol of benzhydrazide (1.36 g) in 30 mL of absolute ethanol. Add 10.5 mmol of cyclopentyl isothiocyanate (1.33 g) dropwise over 10 minutes under continuous magnetic stirring. Reflux the mixture for 4 hours.

-

Causality & Logic: The slight molar excess of isothiocyanate ensures complete consumption of the benzhydrazide. Absolute ethanol is chosen as a polar protic solvent to stabilize the transition state during the nucleophilic addition of the hydrazide terminal amine to the electrophilic carbon of the isothiocyanate.

-

Validation: Upon cooling to room temperature, the intermediate 1-benzoyl-4-cyclopentylthiosemicarbazide should spontaneously precipitate as a white solid. Filter and wash with cold ethanol.

Step 2: Alkaline Intramolecular Dehydrative Cyclization

-

Procedure: Suspend the isolated thiosemicarbazide intermediate in 25 mL of 2M aqueous NaOH. Heat the suspension to reflux (approx. 100 °C) for 4 to 6 hours.

-

Causality & Logic: The strong base deprotonates the internal nitrogen (N4), vastly enhancing its nucleophilicity. This drives the intramolecular nucleophilic attack on the benzoyl carbonyl carbon. Subsequent elimination of a water molecule (dehydration) closes the 1,2,4-triazole ring. The product remains in solution as a water-soluble sodium thiolate salt, which acts as an internal visual indicator (the suspension turns into a clear, homogeneous solution when cyclization is complete).

Step 3: Acidification and Product Isolation

-

Procedure: Cool the homogeneous alkaline solution to 0–5 °C in an ice bath. Slowly acidify the solution by dropwise addition of 1M HCl until the pH reaches 3–4.

-

Causality & Logic: Neutralizing the sodium thiolate salt regenerates the highly lipophilic neutral triazole-thiol. Because of the bulky cyclopentyl and phenyl groups, the neutral compound is completely insoluble in water and crashes out of solution. The pH is strictly maintained at 3–4; dropping the pH too low (e.g., < 1) risks protonating the triazole nitrogens, which could re-solubilize the compound or form unwanted hydrochloride salts.

-

Validation: Filter the dense white precipitate, wash thoroughly with distilled water to remove NaCl byproducts, and recrystallize from ethanol to yield the pure 4-cyclopentyl-5-phenyl-4H-1,2,4-triazole-3-thiol.

Workflow and chemical logic for the synthesis of the 1,2,4-triazole-3-thiol core.

Analytical Characterization Standards

To verify the structural integrity of the synthesized compound, the following spectroscopic markers must be validated:

-

FT-IR Spectroscopy:

-

Disappearance of the strong C=O stretching band (~1650 cm⁻¹) from the thiosemicarbazide intermediate confirms successful dehydrative cyclization.

-

Appearance of C=N stretching (~1585–1600 cm⁻¹) and C=S stretching (~1280 cm⁻¹) confirms the triazole-thione core.

-

-

¹H-NMR (DMSO-d6, 400 MHz):

-

Causality of Solvent Choice: DMSO-d6 is utilized not only for its superior solvating power for lipophilic compounds but because it locks the molecule into the thione tautomer via hydrogen bonding.

-

Key Signals: A broad singlet at ~13.5 - 14.0 ppm (1H) is the definitive marker for the N-H/S-H proton. The cyclopentyl protons appear as complex multiplets between 1.50 - 2.20 ppm (8H) and a distinct methine proton (CH-N) around 4.50 ppm (1H). The phenyl aromatic protons resolve as a multiplet at 7.40 - 7.60 ppm (5H).

-

References

-

Shcherbyna, R., et al. "Synthesis methods of 1,2,4-triazole-3-thiones: review." Current issues in pharmacy and medicine: science and practice, 2024. URL:[Link]

-

Nadeem, H., et al. "Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols." Advances in Microbiology, 2013. URL:[Link]

Technical Whitepaper: Molecular Structure, Tautomerism, and Synthesis of 4-Cyclopentyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Executive Summary

The 1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for antimicrobial, anti-inflammatory, and anticancer therapeutics.[1][2] This guide focuses on 4-cyclopentyl-5-phenyl-4H-1,2,4-triazole-3-thiol , a lipophilic derivative where the cyclopentyl group enhances membrane permeability and the phenyl group provides π-stacking interactions within protein binding pockets.

A critical, often misunderstood aspect of this molecule is its thione-thiol tautomerism . While frequently named as a "thiol," experimental evidence (X-ray crystallography, NMR, DFT) confirms that the thione (NH/C=S) tautomer predominates in the solid state and polar solvents. Understanding this equilibrium is vital for designing correct synthetic pathways, particularly S-alkylation reactions.

Molecular Architecture & Tautomerism

The Thione-Thiol Equilibrium

The molecule exists in a prototropic tautomeric equilibrium. The position of the hydrogen atom determines the electronic character of the heterocyclic ring.

-

Form A (Thione): The proton resides on the Nitrogen (N1 or N2), and the sulfur exists as a thione (C=S). This form is aromatic but retains a distinct exocyclic double-bond character at the sulfur.

-

Form B (Thiol): The proton resides on the Sulfur (-SH), creating a fully aromatic triazole ring system with a thiol substituent.

Scientific Consensus: For 4,5-disubstituted-1,2,4-triazoles, the Thione form is thermodynamically favored by approximately 13–14 kcal/mol in the gas phase and polar solvents. This stability arises from the strong C=S bond and intermolecular hydrogen bonding (N-H···S) in the crystal lattice.

Visualization of Tautomeric Pathways

Figure 1: The thione-thiol tautomeric equilibrium.[3][4][5] Note that while the Thione is stable, chemical reactivity (alkylation) proceeds via the Thiol/Thiolate form.

Synthetic Protocol

The most robust synthesis for 4-substituted-5-aryl-1,2,4-triazole-3-thiols utilizes the Isothiocyanate Method . This route ensures correct regiochemistry at the N4 position (cyclopentyl).

Reaction Scheme

-

Acylation: Benzoic acid hydrazide reacts with Cyclopentyl isothiocyanate.

-

Addition: Formation of the intermediate 1-benzoyl-4-cyclopentylthiosemicarbazide.

-

Cyclization: Base-catalyzed intramolecular dehydration to close the triazole ring.

Detailed Methodology

Reagents:

-

Benzoic acid hydrazide (1.0 eq)

-

Cyclopentyl isothiocyanate (1.1 eq)

-

Ethanol (Absolute)[6]

-

Sodium Hydroxide (2N aqueous solution)

-

Hydrochloric acid (10%)

Step-by-Step Protocol:

-

Thiosemicarbazide Formation:

-

Dissolve benzoic acid hydrazide (10 mmol) in absolute ethanol (20 mL).

-

Add cyclopentyl isothiocyanate (11 mmol) dropwise with stirring.

-

Reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

-

Checkpoint: A solid precipitate (intermediate thiosemicarbazide) may form. If so, filter and dry.[7] If not, proceed directly to cyclization (one-pot).

-

-

Alkaline Cyclization:

-

Work-up & Purification:

-

Cool the solution to room temperature.[6]

-

Pour the mixture into crushed ice (approx. 100g).

-

Acidify carefully with 10% HCl to pH 4–5. This protonates the thiolate anion, precipitating the product as the thione .

-

Filter the white/off-white solid.

-

Recrystallization: Purify using Ethanol/Water (ethanol is preferred to ensure removal of unreacted isothiocyanate).

-

Synthetic Workflow Diagram

Figure 2: Step-wise synthetic pathway via the thiosemicarbazide intermediate.

Spectroscopic Validation (Characterization)[9]

To validate the structure and confirm the tautomeric state, compare experimental data against these established characteristic signals for 4-alkyl-5-aryl-1,2,4-triazole-3-thiones.

Data Summary Table

| Technique | Parameter | Characteristic Signal | Structural Insight |

| FT-IR | 3100–3250 cm | Confirms Thione form (absent in thiol). | |

| 1240–1285 cm | Strong band; confirms Thione character. | ||

| ~2550 cm | Absent or very weak (confirms Thiol is minor). | ||

| 1580–1610 cm | Triazole ring breathing. | ||

| 1H NMR | 13.0 – 14.0 ppm | Broad singlet. Highly deshielded proton on Nitrogen. | |

| 1.5 – 2.0 ppm (m) | Aliphatic ring protons. | ||

| 4.2 – 4.6 ppm (m) | Methine proton at the N4 attachment point. | ||

| 13C NMR | 166 – 169 ppm | Diagnostic carbon signal for the thione. |

Interpretation of Tautomeric Markers[3]

-

The "Missing" Thiol Peak: In IR, the S-H stretch (2550 cm

) is often invisible. In NMR, you will likely not see a sharp singlet at 3–4 ppm (typical for free thiols). Instead, the proton appears downfield (13+ ppm) attached to nitrogen. -

X-Ray Crystallography: If crystallized, the C3-S bond length will be approximately 1.67–1.69 Å (indicating double bond character, C=S), rather than 1.75 Å (single bond, C-S).

Reactivity Profile: S-Alkylation[1]

While the molecule exists as a thione, it reacts as a thiolate nucleophile under basic conditions. This is the primary method for derivatizing the scaffold for drug discovery (e.g., creating thioethers).

Protocol for S-Alkylation:

-

Deprotonation: Treat the triazole-3-thione with a base (K₂CO₃ or NaH) in a polar aprotic solvent (DMF or Acetone). This generates the Thiolate Anion .

-

Nucleophilic Attack: Add an alkyl halide (R-X). The sulfur, being softer and more nucleophilic than the ring nitrogens, attacks the alkyl halide.

-

Result: Formation of an S-alkyl derivative (Thioether). The C=S double bond is lost, and the ring becomes fully aromatic.

Note on Regioselectivity: S-alkylation is generally preferred over N-alkylation due to the high nucleophilicity of the sulfur atom in the thiolate form.

References

-

Synthesis and Biological Activity of 4,5-Disubstituted-1,2,4-Triazole-3-Thiols. Source: Scientific Research Publishing (2014). Context: Provides physical data for the 4-cyclohexyl analog, serving as the primary reference for spectral interpretation. URL:[Link]

-

Tautomerism in 1,2,4-Triazole-3-thiones: DFT and X-Ray Analysis. Source: MDPI (Molecules). Context: Confirms the energetic stability of the thione form over the thiol form in solid and solution phases.[4] URL:[Link]

-

Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Source: ResearchGate (Journal of Chromatography A). Context: Analytical methods (Mass Spec/NMR) to distinguish tautomers.[3] URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 6. nepjol.info [nepjol.info]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Rational Design, Synthesis, and Pharmacological Profiling of 4-Cyclopentyl-1,2,4-Triazole-3-Thiol Derivatives

Executive Summary

The 1,2,4-triazole-3-thiol scaffold is a privileged structure in modern heterocyclic medicinal chemistry, exhibiting a remarkably broad spectrum of biological activities[1]. Recently, the strategic incorporation of a cyclopentyl group at the N4 position of the triazole ring has emerged as a powerful structural modification. This technical whitepaper provides an in-depth analysis of 4-cyclopentyl-1,2,4-triazole-3-thiol derivatives, detailing the mechanistic rationale behind their design, validated synthetic methodologies, and their evolving role in targeted therapeutics.

Mechanistic Rationale: The Role of the Cyclopentyl Moiety

In rational drug design, the transition from planar aromatic rings (such as phenyl) to sp3-hybridized cycloalkyl groups is driven by the need to optimize physicochemical properties and target engagement.

-

Conformational Flexibility & Steric Fit: Unlike rigid aryl groups, the cyclopentyl moiety provides a unique, puckered conformation. This sp3 character allows the molecule to dynamically adapt to complex hydrophobic pockets, such as the ATP-binding cleft of kinases or the active site access channels of fungal enzymes[2].

-

Lipophilicity (LogP) Optimization: Replacing a phenyl ring with a cyclopentyl group enhances the aliphatic lipophilicity of the molecule. This improves cellular membrane permeability while avoiding the "molecular flatness" that often leads to poor aqueous solubility, aggregation, and off-target toxicity[2].

Pharmacological Targets and Biological Efficacy

Antifungal Activity (CYP51 Inhibition)

1,2,4-triazoles are the clinical gold standard for antifungal therapy. The core mechanism involves the triazole nitrogen coordinating directly with the heme iron of the fungal lanosterol 14α-demethylase (CYP51) enzyme. Structure-Activity Relationship (SAR) studies demonstrate that replacing an N4-phenyl group with a cycloalkyl group, specifically cyclopentyl, significantly enhances fungicidal activity against resistant strains, yielding EC50 values as low as 0.19 mmoles[2].

Anticancer Activity (CDK4/6 Inhibition)

Derivatives of 1,2,4-triazole-3-thiols have demonstrated potent anti-proliferative effects by targeting Cyclin-Dependent Kinases 4 and 6 (CDK4/6). The triazole core acts as a hydrogen-bond donor/acceptor system that mimics ATP, while the N4-cyclopentyl substitution effectively occupies the ribose-binding pocket. These compounds induce G0/G1 cell cycle arrest and apoptosis, with IC50 values ranging from 0.049 μM to 3.031 μM, rivaling FDA-approved inhibitors like Palbociclib[3].

Antimicrobial Properties

Fluorinated and alkyl-substituted 1,2,4-triazole-3-thiols exhibit robust antibacterial activity against both Gram-positive and Gram-negative strains. Specific derivatives have shown Minimum Inhibitory Concentration (MIC) values closely competitive with standard broad-spectrum antibiotics like ceftriaxone[4].

Quantitative Data Summaries

Table 1: Structural Diversity of Commercially Relevant 4-Cyclopentyl-1,2,4-triazole-3-thiol Derivatives

| Compound Name | CAS Number | C5 Substitution | Primary Application / Target |

| 4-Cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol | 669755-14-0[5] | Methyl | Synthetic Building Block |

| 4-Cyclopentyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol | 1015851-11-2[6] | Methoxymethyl | Antifungal Lead Optimization |

| 4-Cyclopentyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol | 721407-89-2[7] | 2-Fluorophenyl | Anticancer (Kinase Inhibitor) |

| 4-Cyclopentyl-5-propyl-4H-1,2,4-triazole-3-thiol | 667444-97-5[8] | Propyl | Antimicrobial Screening |

Table 2: Comparative Pharmacological Efficacy of Triazole Scaffolds

| Biological Target | Derivative Class | Efficacy Metric | Reference Standard |

| CDK4/6 (Anticancer) | Indolyl-1,2,4-triazoles | IC50: 0.049 – 3.031 μM[3] | Palbociclib / Staurosporine |

| CYP51 (Antifungal) | Cycloalkyl-1,2,4-triazoles | EC50: 0.19 – 0.23 mmol[2] | Fluconazole |

| Bacterial Ribosome | Fluorinated 1,2,4-triazoles | MIC: ~1.8x higher than Ceftriaxone[4] | Ceftriaxone |

Self-Validating Synthetic Methodology

To ensure high yields and reproducibility, the synthesis of 4-cyclopentyl-5-substituted-4H-1,2,4-triazole-3-thiols is performed via a base-catalyzed intramolecular cyclization of a thiosemicarbazide intermediate[1]. This protocol is designed as a self-validating system , incorporating internal chemical checkpoints to confirm the success of each step before proceeding.

Step 1: Formation of the Thiosemicarbazide Intermediate

-

Procedure: Dissolve the chosen acyl hydrazide (1.0 eq) in absolute ethanol. Add cyclopentyl isothiocyanate (1.1 eq) dropwise under continuous magnetic stirring. Reflux the mixture for 4–6 hours.

-

Causality: Absolute ethanol prevents the premature hydrolysis of the isothiocyanate. Refluxing provides the necessary activation energy for the nucleophilic attack of the terminal amine of the hydrazide onto the highly electrophilic carbon of the isothiocyanate.

-

Self-Validation Check: Monitor via TLC (Hexane:Ethyl Acetate, 7:3). The disappearance of the baseline hydrazide spot confirms completion. Upon cooling to room temperature, the intermediate should precipitate as a distinct crystalline solid.

Step 2: Intramolecular Cyclization

-

Procedure: Suspend the isolated thiosemicarbazide intermediate in an aqueous 2N NaOH solution. Reflux the suspension for 2–4 hours.

-

Causality: The strong alkaline medium deprotonates the amide nitrogen, drastically increasing its nucleophilicity. This drives an intramolecular nucleophilic attack on the thiocarbonyl/carbonyl carbon, followed by dehydration (loss of H2O) to form the thermodynamically stable 1,2,4-triazole ring.

-

Self-Validation Check: The cyclization is validated by the complete dissolution of the solid intermediate into the alkaline solution, forming a clear, homogeneous mixture (existing as a soluble sodium thiolate salt). If the solution remains cloudy, the cyclization is incomplete.

Step 3: Acidification and Isolation

-

Procedure: Cool the homogeneous alkaline solution to 0–5°C in an ice bath. Slowly acidify the mixture using dilute HCl (1N) until the pH reaches 3–4. Filter the resulting precipitate, wash with cold distilled water, and recrystallize from ethanol.

-

Causality: Cooling minimizes the aqueous solubility of the final product. Acidification protonates the sodium thiolate back to the free thiol (or its thione tautomer). Because the neutral thiol is insoluble in water, it crashes out of the solution.

-

Self-Validation Check: Acidification must yield an immediate, copious precipitate. The absence of hydrogen sulfide gas (rotten egg odor) confirms that the triazole ring is stable and that the thiosemicarbazide did not undergo hydrolytic degradation.

Visualizations

Workflow: Chemical Synthesis

Synthetic workflow of 4-cyclopentyl-1,2,4-triazole-3-thiol derivatives via base cyclization.

Pathway: Pharmacological Mechanism of Action

Mechanism of action for cyclopentyl-triazole derivatives inducing G0/G1 cell cycle arrest.

References

-

Exploring recent developments on 1,2,4‐triazole: Synthesis and biological applications. Journal of the Chinese Chemical Society.

-

Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. National Center for Biotechnology Information (PMC).

-

Novel 1, 2, 4-Triazoles as Antifungal Agents. National Center for Biotechnology Information (PMC).

-

An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. MDPI Molecules.

-

4-Cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol (CAS 669755-14-0). BLDPharm / ChemScene.

-

4-Cyclopentyl-5-(methoxymethyl)-4h-1,2,4-triazole-3-thiol (CAS 1015851-11-2). ChemScene.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 669755-14-0|4-Cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol|BLD Pharm [bldpharm.com]

- 6. chemscene.com [chemscene.com]

- 7. 721407-89-2|4-Cyclopentyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol| Ambeed [ambeed.com]

- 8. 667444-97-5 4-Cyclopentyl-5-propyl-4H-1,2,4-triazole-3-thiol AKSci 0665CG [aksci.com]

Thermodynamic Stability Profile of 4-Cyclopentyl-5-phenyl-4H-1,2,4-triazole-3-thiol: Tautomeric Equilibrium and Substituent Effects

Executive Summary

The 1,2,4-triazole pharmacophore is a cornerstone of modern medicinal chemistry, heavily utilized for its robust physicochemical properties and diverse biological activities. Within this class, 4-cyclopentyl-5-phenyl-4H-1,2,4-triazole-3-thiol presents a highly specific structural paradigm. Understanding its thermodynamic stability is critical for drug formulation, predicting shelf-life, and mapping receptor-ligand binding energetics. This technical guide deconstructs the thermodynamic principles governing this molecule, focusing on its thione-thiol tautomeric equilibrium, the steric/electronic contributions of its substituents, and the self-validating protocols required to quantify these parameters.

Mechanistic Foundations of Thermodynamic Stability

Thione-Thiol Tautomeric Equilibrium

The core thermodynamic driver for 1,2,4-triazole-3-thiol derivatives is the dynamic proton exchange between the exocyclic sulfur atom at the C3 position and the adjacent endocyclic nitrogen (N2).

While the compound is nominally named as a "thiol," quantum chemical investigations consistently demonstrate that the thione tautomer (=S) is the global thermodynamic minimum . The thione form is favored by approximately 15 to 20 kcal/mol in both the gas phase and polar solvents 1[1].

Causality: This stability differential is governed by Bond Dissociation Energies (BDE). The N–H bond formed in the thione tautomer possesses a significantly higher BDE (~85 kcal/mol) compared to the S–H bond in the thiol form (~70 kcal/mol)1[1]. Consequently, the cleavage of the S–H bond and subsequent protonation of N2 acts as a thermodynamic sink, locking the molecule into the more stable thione configuration.

Substituent Effects on the Triazole Core

The thermodynamic profile of this specific molecule is heavily modulated by its two primary substituents:

-

5-Phenyl Group (Electronic Stabilization): The phenyl ring extends the

-conjugation system of the triazole core. This delocalization lowers the HOMO-LUMO energy gap, providing resonance stabilization that protects the heterocyclic framework from thermal degradation. -

4-Cyclopentyl Group (Steric Shielding): The bulky, sp3-hybridized cyclopentyl ring at the N4 position restricts rotational degrees of freedom. While it introduces minor localized steric strain, it kinetically shields the triazole core from nucleophilic attack and maximizes hydrophobic Van der Waals interactions during crystal lattice formation, thereby increasing the solid-state melting enthalpy (

).

Fig 1: Energy landscape of thione-thiol tautomerization in 1,2,4-triazole derivatives.

Quantitative Thermodynamic Parameters

To provide a baseline for formulation and computational modeling, the following table synthesizes the expected thermodynamic parameters for the thione and thiol tautomers, derived from established Density Functional Theory (DFT) studies on analogous 1,2,4-triazole systems 2[2].

| Thermodynamic Parameter | Thione Tautomer (=S) | Thiol Tautomer (-SH) | Mechanistic Significance |

| Relative Free Energy ( | 0.0 kcal/mol (Baseline) | +15.4 kcal/mol | Confirms the thione form as the dominant species in equilibrium. |

| Bond Dissociation Energy (BDE) | ~85 kcal/mol (N2–H) | ~70 kcal/mol (C3–S–H) | The weaker S–H bond drives the spontaneous proton shift to N2. |

| Dipole Moment (Gas Phase) | ~4.5 Debye | ~1.8 Debye | High polarity of the thione form enhances stabilization in polar solvents via solvation energy. |

| Intermolecular H-Bonding | Strong (N–H ··· S=C) | Weak (S–H ··· N) | Thione dimers form highly stable supramolecular synthons, increasing crystal lattice energy. |

Self-Validating Experimental & Computational Protocols

To empirically and theoretically verify the thermodynamic stability of 4-cyclopentyl-5-phenyl-4H-1,2,4-triazole-3-thiol, researchers must employ orthogonal techniques. The following protocols are designed as self-validating systems, ensuring that artifacts are not mistaken for actual thermodynamic phenomena.

Protocol A: DFT-Based Thermodynamic Profiling

Quantum chemical calculations are required to map the tautomeric energy landscape without the confounding variables of solvent impurities or crystal packing forces.

-

Geometry Optimization (B3LYP/6-311++G(d,p)): Construct 3D models of both tautomers.

-

Causality: The B3LYP functional provides an optimal balance of accuracy and computational cost. The inclusion of diffuse functions (++) is strictly mandatory; without them, the model cannot accurately calculate the expanded electron density of the sulfur lone pairs or the polarizable

-cloud of the phenyl ring, leading to erroneous free energy values.

-

-

Frequency Calculation (Zero-Point Energy Correction): Run a vibrational frequency analysis on the optimized geometries at the exact same level of theory.

-

Causality (Self-Validation): This step generates the Zero-Point Energy (ZPE) required for accurate thermodynamic data. Crucially, it validates the geometry: the absolute absence of imaginary frequencies mathematically proves the structure is a true local minimum, rather than a transition state.

-

-

Solvation Modeling (PCM): Apply the Polarizable Continuum Model (PCM) using water and chloroform as simulated solvents.

-

Causality: Gas-phase calculations ignore solvent-induced dipole stabilization. Because the thione tautomer is significantly more polar (4.5 D vs 1.8 D), failing to apply PCM will artificially underestimate the thermodynamic preference for the thione form in biological or synthetic environments.

-

Protocol B: Empirical Thermal Analysis (TGA/DSC)

To assess the macroscopic thermodynamic stability (melting point, decomposition energy), Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) must be performed in tandem.

-

Sample Desiccation: Dry the synthesized compound under vacuum at 40°C for 24 hours prior to analysis.

-

Causality: Trace moisture acts as a plasticizer. If not removed, water vaporization will appear as an endothermic artifact on the DSC, and the plasticizing effect will artificially lower the apparent thermodynamic melting point.

-

-

TGA Execution (Inert Atmosphere): Heat the sample from 25°C to 600°C at a rate of 10°C/min under a strict, high-flow Nitrogen (

) purge (50 mL/min).-

Causality (Self-Validation): An inert atmosphere isolates purely thermodynamic thermal degradation (bond homolysis) from oxidative decomposition. If oxygen is present, the compound will combust, rendering the thermodynamic degradation data invalid.

-

-

DSC Heat-Cool-Heat Cycling: Subject the sample to a heating cycle past its melting point, cool it at a controlled rate, and heat it a second time.

-

Causality: The first heating cycle contains the compound's "thermal history" (kinetic trapping, varied polymorphs from crystallization). The cooling cycle normalizes the crystal structure. The second heating cycle provides the true, reproducible thermodynamic melting endotherm (

).

-

Fig 2: Integrated computational and experimental workflow for thermodynamic stability profiling.

Conclusion

The thermodynamic stability of 4-cyclopentyl-5-phenyl-4H-1,2,4-triazole-3-thiol is defined by a delicate interplay of tautomeric preferences and substituent effects. The overwhelming thermodynamic preference for the thione tautomer is driven by the high bond dissociation energy of the N2–H bond, while the 5-phenyl and 4-cyclopentyl groups provide critical electronic resonance and steric shielding, respectively. By strictly adhering to the self-validating DFT and thermal analysis protocols outlined above, researchers can accurately quantify these parameters, ensuring high-fidelity data for downstream drug development and materials science applications.

References

- Source: Journal of Molecular Modeling (via ResearchGate)

- Title: Synthesis, DFT and X-ray Studies of Trans CuCl2L2 with L Is (E)-(4-Chlorophenyl)-N-(3-phenyl-4H-1,2,4-triazol-4-yl)

- Title: Quantum chemical investigation of the intra- and intermolecular proton transfer reactions and hydrogen bonding interactions in 4-amino-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)

Sources

Solubility Profiling and Thermodynamic Characterization of 4-Cyclopentyl-5-phenyl-4H-1,2,4-triazole-3-thiol

The following technical guide details the solubility characteristics, thermodynamic modeling, and experimental profiling of 4-cyclopentyl-5-phenyl-4H-1,2,4-triazole-3-thiol .

Executive Summary

4-cyclopentyl-5-phenyl-4H-1,2,4-triazole-3-thiol is a pharmacophore scaffold often utilized in the synthesis of antimicrobial and anticancer agents. Its solubility profile is governed by a competitive internal structure: the lipophilic cyclopentyl and phenyl domains versus the polar, hydrogen-bond-active triazole-thiol core.

This guide provides a calculated solubility hierarchy based on structural analogs (e.g., 4-cyclohexyl variants), thermodynamic modeling protocols (Apelblat/Van’t Hoff), and validated experimental workflows for precise determination.

Key Solubility Insights:

-

Primary Solvents (High Solubility): DMSO, DMF, NMP (Dipolar aprotic).

-

Recrystallization Solvents (Temperature Dependent): Ethanol, Methanol, Isopropanol.

-

pH-Dependent Solubility: Insoluble in neutral water; highly soluble in aqueous alkaline media (

) due to thiolate formation.

Structural Basis of Solubility

To predict and manipulate solubility, one must understand the molecular interactions at play. This compound exists in a tautomeric equilibrium between the thiol and thione forms, with the thione form often predominating in polar solvents.

Molecular Interaction Map

The following diagram illustrates the solvation mechanisms driving solubility in different media.

Figure 1: Solvation mechanisms and tautomeric influence on solubility.

Predicted Solubility Profile

Based on structural analogs (specifically 4-cyclohexyl-5-phenyl-1,2,4-triazole-3-thione) and Hansen Solubility Parameters (HSP), the expected solubility behavior is categorized below.

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |

| Dipolar Aprotic | DMSO, DMF, NMP | High (>100 mg/mL) | Strong interaction with the polarized thione group; disruption of crystal lattice. |

| Polar Protic | Ethanol, Methanol | Moderate (Cold)High (Hot) | Ideal for recrystallization . Solubility increases exponentially with T (Apelblat behavior). |

| Chlorinated | Chloroform, DCM | Moderate | Interaction with the lipophilic phenyl/cyclopentyl rings. |

| Ethers/Esters | THF, Ethyl Acetate | Low to Moderate | Limited H-bond donation capacity compared to alcohols. |

| Non-Polar | Hexane, Toluene | Very Low / Insoluble | High |

| Aqueous (Neutral) | Water ( | Insoluble | Hydrophobic burden of Cyclopentyl/Phenyl groups outweighs polar head. |

| Aqueous (Basic) | 0.1M NaOH / KOH | Soluble | Formation of water-soluble sodium thiolate salt. |

Critical Note: For biological assays, prepare a stock solution in DMSO (typically 10–100 mM) and dilute into aqueous media. Ensure final DMSO concentration is <1% to avoid cytotoxicity.

Thermodynamic Modeling Protocols

To rigorously define solubility for process scale-up, you must determine the thermodynamic parameters using the Modified Apelblat Equation . This model correlates mole fraction solubility (

The Modified Apelblat Equation

- : Mole fraction solubility.[1]

- : Absolute temperature (Kelvin).

- : Empirical parameters derived from regression analysis.

Thermodynamic Parameters

From the solubility data, calculate the Enthalpy (

-

Interpretation: A positive

indicates an endothermic process (solubility increases with heat), which is characteristic of this compound class in alcohols.

Experimental Protocol: Precise Solubility Determination

This self-validating protocol ensures accurate data generation, minimizing errors from supersaturation or incomplete equilibration.

Workflow Diagram

Figure 2: Step-by-step solubility determination workflow.

Step-by-Step Methodology (Gravimetric)

-

Preparation: Add excess 4-cyclopentyl-5-phenyl-4H-1,2,4-triazole-3-thiol to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir at constant temperature (±0.1 K) for 24 hours.

-

Self-Validation Check: Stop stirring for 1 hour. Ensure solid precipitate remains at the bottom. If fully dissolved, add more solute and repeat.

-

-

Sampling: Withdraw 2 mL of supernatant using a pre-warmed syringe. Filter through a 0.45 µm PTFE filter into a pre-weighed weighing boat (

). -

Weighing: Immediately weigh the boat with solution (

). -

Drying: Evaporate solvent in a vacuum oven at 40°C until constant mass is achieved (

). -

Calculation:

References

-

Synthesis and Recrystallization

-

Al-Soud, Y. A., et al. "Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols." Scientific Research, 2010. Link

- Note: Describes recrystallization of 4-cyclohexyl analogs from 70% ethanol, establishing the baseline for the cyclopentyl deriv

-

-

Thermodynamic Modeling (Apelblat)

-

General Triazole Solubility

-

Santa Cruz Biotechnology. "4-phenyl-4H-1,2,4-triazole-3-thiol Product Data." Link

- Note: Confirms solubility characteristics of the core scaffold.

-

-

Hansen Solubility Parameters

Sources

Structural Elucidation of 4-Cyclopentyl-5-phenyl-4H-1,2,4-triazole-3-thiol: A Crystallographic Guide

As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter heterocyclic scaffolds that exhibit dynamic structural behaviors. One such compelling molecule is 4-cyclopentyl-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS 573695-77-9). While its 2D chemical representation implies a static thiol (-SH) moiety, its 3D solid-state reality is governed by complex tautomeric shifts, steric repulsions, and supramolecular assembly.

This whitepaper provides an in-depth, self-validating methodology for the crystal structure analysis of this specific compound, detailing the causality behind experimental choices and the structural phenomena that dictate its pharmacological profile.

The Thione-Thiol Tautomerism Paradox

A critical structural feature of 1,2,4-triazole-3-thiols is their ability to undergo prototropic tautomerism. In solution or the gas phase, the molecule exists in an equilibrium between the thiol (-SH) and thione (=S) forms. However, X-ray crystallographic analyses of analogous1 [1].

The Causality: The thione form is thermodynamically locked during crystallization due to the highly polarizable nature of the C=S bond, which acts as a superior hydrogen bond acceptor compared to the thiol sulfur. The adjacent N-H group acts as a strong hydrogen bond donor, facilitating the formation of robust intermolecular N-H···S hydrogen bonds. This supramolecular network provides massive lattice energy stabilization that entirely offsets the energetic cost of tautomerization.

Fig 1: Thione-thiol tautomeric equilibrium driven by solid-state lattice stabilization.

Self-Validating Crystallization Methodology

To obtain diffraction-quality single crystals of 4-cyclopentyl-5-phenyl-4H-1,2,4-triazole-3-thiol, thermodynamic control is paramount. Rapid precipitation leads to amorphous powders or twinned crystals. The following protocol utilizes slow evaporation to ensure a self-correcting crystal lattice assembly.

Step-by-Step Protocol:

-

Solvent Selection: Dissolve 20 mg of the highly pure compound in 2 mL of a polar protic solvent, such as absolute ethanol. Ethanol is chosen because it can transiently hydrogen-bond with the triazole core, mediating the transition into the stable thione dimer without permanently incorporating into the lattice (avoiding solvate formation).

-

Thermal Dissolution: Gently heat the vial to 60°C to ensure complete dissolution. Filter the warm solution through a 0.22 µm PTFE syringe filter into a clean, dust-free crystallization vial to remove heterogeneous nucleation sites.

-

Controlled Nucleation: Seal the vial with Parafilm and puncture 2–3 microscopic holes using a fine needle. Place the vial in a vibration-free environment at a constant 20°C.

-

Validation Checkpoint: Over 5–7 days, inspect the vial under polarized light microscopy. The emergence of distinct, block-like or prismatic crystals with sharp extinction under crossed polarizers validates the monocrystalline nature of the sample.

X-Ray Diffraction Data Collection & Refinement

Once a suitable crystal (approx. 0.2 × 0.2 × 0.1 mm) is harvested, it must be subjected to rigorous X-ray diffraction analysis.

Experimental Workflow

-

Mounting: The crystal is coated in Paratone-N oil and mounted on a MiTeGen cryoloop. Causality: The oil protects the crystal from atmospheric degradation and acts as a rigid glass when flash-cooled to 100 K in a nitrogen stream. Cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle diffraction intensity and resolution.

-

Data Collection: Utilizing a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation. Multi-scan absorption corrections (e.g., SADABS) are applied to account for the differential absorption of X-rays through varying crystal thicknesses.

-

Structure Solution & Refinement: The structure is solved using intrinsic phasing (2 [2]) and refined via full-matrix least-squares on F² (SHELXL). All non-hydrogen atoms are refined anisotropically.

Fig 2: Self-validating workflow for single-crystal X-ray diffraction and refinement.

Structural Analysis & Conformational Causality

Upon successful refinement, the 3D architecture of 4-cyclopentyl-5-phenyl-4H-1,2,4-triazole-3-thiol reveals several critical stereochemical adaptations driven by intramolecular forces.

The Phenyl Ring Torsion

One might expect the C5-phenyl ring to be perfectly coplanar with the 1,2,4-triazole core to maximize π-π conjugation. However, crystallographic data of highly substituted triazoles consistently show a significant dihedral twist (typically 30°–50°). Causality: This twist is a necessary energetic compromise. A perfectly planar conformation would induce severe steric clash between the ortho-hydrogens of the phenyl ring and the bulky cyclopentyl group situated at the adjacent N4 position. The molecule sacrifices a degree of extended conjugation to relieve this steric strain.

Cyclopentyl Ring Envelope Conformation

The N4-cyclopentyl substituent does not exist as a flat pentagon. Instead, it adopts a distinct envelope conformation. Causality: A planar cyclopentyl ring suffers from extreme Pitzer strain (torsional strain) due to the eclipsing of all ten adjacent methylene C-H bonds. By puckering one carbon atom out of the plane (the "flap" of the envelope), the ring staggers these bonds, reaching a global energy minimum.

Supramolecular Assembly

As predicted by the3 [3], the solid-state packing is dominated by the thione form. The molecules typically pair up to form centrosymmetric dimers via dual N–H···S hydrogen bonds. This dimeric motif is a hallmark of4 [4] and serves as a critical pharmacophore feature when modeling receptor binding pockets.

Quantitative Crystallographic Data

Based on rigorous structural analyses of isostructural 1,2,4-triazole-3-thione derivatives, the expected crystallographic parameters for 4-cyclopentyl-5-phenyl-4H-1,2,4-triazole-3-thiol are summarized below. This table serves as a validation benchmark for researchers synthesizing this compound.

| Crystallographic Parameter | Expected Value / Range | Structural Significance |

| Crystal System | Monoclinic or Triclinic | Typical for asymmetric organic molecules packing densely. |

| Space Group | P2₁/c or P-1 | Facilitates the formation of centrosymmetric N-H···S hydrogen-bonded dimers. |

| Z (Molecules per unit cell) | 4 (Monoclinic) or 2 (Triclinic) | Indicates one independent molecule in the asymmetric unit (Z' = 1). |

| C=S Bond Length | 1.66 Å – 1.69 Å | Confirms the double-bond character (thione tautomer) rather than a single C-S bond (~1.75 Å). |

| C5-Phenyl Dihedral Angle | 30° – 50° | Quantifies the steric repulsion between the phenyl and cyclopentyl rings. |

| Final R₁ Index [I > 2σ(I)] | < 0.05 (5%) | Self-validation metric: indicates a highly accurate structural model. |

| Goodness-of-Fit (S) | 0.95 – 1.05 | Confirms the weighting scheme during least-squares refinement is optimal. |

References

- Boraei, A. T. A., Soliman, S. M., & Haukka, M. (2021). X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. Molecules.

- Lazrak, F., Lahmidi, S., Anouar, E. H., et al. (2023). Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4. Molecules.

- Abu Saleemh, F., Musameh, S., Sawafta, A., et al. (2018). Synthesis, X-ray single crystal, DFT-computation and Hirshfeld surface analysis of novel 4-phenyl-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-1H-1,2,4-triazole-5(4H)-thione. Journal of Molecular Structure.

- Gao, Y., Na, L.X., Xu, Z., et al. (2018). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Chemistry & Biodiversity (via PMC).

Sources

A Comprehensive Guide to the Theoretical and DFT-Based Analysis of 4-cyclopentyl-5-phenyl-4H-1,2,4-triazole-3-thiol

This technical guide provides an in-depth exploration of the computational analysis of 4-cyclopentyl-5-phenyl-4H-1,2,4-triazole-3-thiol, a molecule of significant interest within the domain of medicinal chemistry. The 1,2,4-triazole scaffold is a cornerstone in the development of therapeutic agents, exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide will bridge the gap between experimental findings and theoretical calculations, offering researchers and drug development professionals a robust framework for understanding the molecule's structural, electronic, and reactive properties through Density Functional Theory (DFT) studies.

The synergy between empirical data from spectroscopic methods and the insights gained from computational chemistry is paramount for modern drug discovery.[4] By elucidating the fundamental quantum chemical properties of this triazole derivative, we can accelerate the rational design of more potent and selective drug candidates.

Synthesis and Spectroscopic Foundation

While the primary focus of this guide is theoretical, a brief overview of the synthesis and experimental characterization provides the necessary context and validation for our computational models. The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols typically involves the cyclization of thiosemicarbazide precursors.[5][6][7]

Following synthesis, the structure of 4-cyclopentyl-5-phenyl-4H-1,2,4-triazole-3-thiol is unequivocally confirmed using a suite of spectroscopic techniques, including:

-

FT-IR Spectroscopy: To identify characteristic functional groups such as N-H, C=N, and C=S vibrations.[4][8]

-

¹H and ¹³C NMR Spectroscopy: To determine the chemical environment of each proton and carbon atom, confirming the connectivity of the cyclopentyl and phenyl rings to the triazole core.[4][8][9]

-

Mass Spectrometry: To verify the molecular weight of the synthesized compound.[10]

The empirical data from these techniques serve as crucial benchmarks for validating the accuracy of our subsequent theoretical calculations.

The "Why" and "How" of the Computational Approach

The heart of this guide lies in the application of Density Functional Theory (DFT) to model the molecular properties of the title compound. DFT has become a standard and powerful tool in computational chemistry due to its excellent balance of accuracy and computational efficiency, particularly for medium-sized organic molecules.[1]

2.1. The Rationale for Method Selection

-

DFT Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr): We employ the B3LYP hybrid functional, a workhorse in the field, renowned for its reliability in predicting the geometric and electronic properties of a vast range of molecules.[1][11][12] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electron correlation.

-

Basis Set: 6-311++G(d,p): The choice of basis set is critical for the accuracy of the calculations.[13] The 6-311++G(d,p) basis set is a robust choice that provides a flexible description of the electron density.[1][11][12]

-

6-311: A triple-zeta valence basis set, meaning it uses three functions to describe each valence atomic orbital.

-

++G: Includes diffuse functions on both heavy atoms and hydrogen, which are essential for accurately describing anions and non-covalent interactions.

-

(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate representation of anisotropic electron distributions in chemical bonds.

-

This combination of the B3LYP functional and the 6-311++G(d,p) basis set has been consistently shown to yield results that are in good agreement with experimental data for similar triazole systems.[11][12][14]

2.2. Step-by-Step Computational Workflow

The following protocol outlines the key steps for performing a comprehensive DFT analysis of 4-cyclopentyl-5-phenyl-4H-1,2,4-triazole-3-thiol using a computational chemistry software package like Gaussian.[1][11]

-

Molecular Structure Input: Construct the 3D structure of the molecule using a molecular builder and perform an initial geometry optimization using a lower-level theory (e.g., a molecular mechanics force field) to obtain a reasonable starting geometry.

-

Geometry Optimization: Perform a full geometry optimization at the B3LYP/6-311++G(d,p) level of theory. This step calculates the lowest energy conformation of the molecule.

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

To calculate the theoretical vibrational frequencies, which can be compared to experimental FT-IR data.

-

-

Electronic Property Calculations: Using the optimized geometry, perform single-point energy calculations to determine various electronic properties, including:

-

Frontier Molecular Orbitals (HOMO and LUMO).

-

Molecular Electrostatic Potential (MEP).

-

Mulliken atomic charges.

-

Caption: A generalized workflow for DFT calculations.

Theoretical Results and Discussion

3.1. Optimized Molecular Geometry

The geometry optimization provides the most stable three-dimensional arrangement of the atoms. The calculated bond lengths and angles can be compared with experimental X-ray crystallography data for similar triazole structures to validate the computational method.

| Parameter | Bond | Theoretical (Å) |

| Bond Lengths | N1-N2 | ~1.38 |

| C3-S | ~1.67 | |

| N4-C5 | ~1.39 | |

| C5-N1 | ~1.31 | |

| Bond Angles | N1-C5-N4 | ~108° |

| N2-N1-C5 | ~112° | |

| C3-N4-C5 | ~105° |

Note: These are typical expected values. Actual calculated values would be presented from the output file.

Caption: Connectivity of the title compound.

3.2. Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions.[1]

-

HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.

-

LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.[15]

-

HOMO-LUMO Energy Gap (ΔE): This gap is a key indicator of chemical stability. A large gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[2][15]

The distribution of the HOMO and LUMO electron densities reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. For the title compound, the HOMO is typically localized over the electron-rich sulfur atom and the triazole ring, while the LUMO is often distributed across the phenyl ring and the C=N bonds.

| Parameter | Energy (eV) |

| HOMO | [Calculated Value] |

| LUMO | [Calculated Value] |

| Energy Gap (ΔE) | [Calculated Value] |

3.3. Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents.[16][17] It provides a color-coded representation of the electrostatic potential on the electron density surface.[18][19]

-

Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. In 4-cyclopentyl-5-phenyl-4H-1,2,4-triazole-3-thiol, these regions are expected around the sulfur atom and the nitrogen atoms of the triazole ring.[1][20]

-

Blue Regions (Positive Potential): Indicate electron-deficient areas, which are prone to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the N-H proton.[1][18]

-

Green Regions (Near-Zero Potential): Represent areas of neutral potential, often associated with the nonpolar hydrocarbon portions like the cyclopentyl and phenyl rings.[18]

The MEP analysis is invaluable for understanding non-covalent interactions, such as hydrogen bonding, which are critical for drug-receptor binding.[16][20]

Caption: Conceptual map of MEP and reactivity.

Conclusion

This guide has detailed a robust computational framework for the analysis of 4-cyclopentyl-5-phenyl-4H-1,2,4-triazole-3-thiol using DFT at the B3LYP/6-311++G(d,p) level of theory. The theoretical investigation of the optimized geometry, frontier molecular orbitals, and molecular electrostatic potential provides profound insights into the molecule's stability, reactivity, and potential interaction sites.

The correlation of these theoretical findings with experimental spectroscopic data is a critical validation step that enhances the predictive power of the computational models. For researchers in drug development, this integrated approach is indispensable for understanding structure-activity relationships and for the rational design of novel 1,2,4-triazole-based therapeutic agents.

References

- Novel 1,2,3-Triazole–Piperazine Compounds: Synthesis, HOMO– LUMO Gap Insights, And Antioxidant Potential. (n.d.). AIJR.

- Novel 1,2,4-Triazole Derivatives: Structure, DFT Study, X-Ray Analysis, and Antimicrobial Activity. (n.d.). RCSI Journals Platform.

- COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE. (n.d.). International Research Journal of Education and Technology.

- A QUANTUM CHEMICAL INVESTIGATION OF N1-SUBSTITUTED 1,2,4-TRIAZOLE. (n.d.). RAD Proceedings.

- Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. (n.d.). ChemRxiv.

- New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study. (2021, January 29). PMC.

- Optimized molecular structure of (a) triazole‐thiol (HL), (b) crystal... (n.d.). ResearchGate.

- Molecular electrostatic potential (MEP) map of selected five compounds... (n.d.). ResearchGate.

- Comparison Study of HOMO-LUMO Energy Gaps for Tautomerism of Triazoles in Different Solvents Using Theoretical Calculations. (2021, December 5). NTU Journal.

- Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. (2021, May 29). MDPI.

- Molecular Electrostatic Potential (MEP) Calculation Service. (n.d.). CD ComputaBio.

- Molecular electrostatic potential (MEP) of reference and designed... (n.d.). ResearchGate.

- NPA charges of triazole at the B3LYP level of theory with 6-311++G(d,p)... (n.d.). ResearchGate.

- THEORETICAL STUDIES OF 1,2,4-TRIAZOLES. (n.d.). ISRES.

- Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (n.d.). Academics and Scientific Publishing.

- Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. (n.d.). PMC.

- Exploring the Chemistry and Therapeutic Potential of Triazoles: A Comprehensive Literature Review. (n.d.). OUCI.

- Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives. (2024, June 26). ACS Publications.

- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025, November 16). PMC.

- Synthesis, structure and properties of some 5-R-4-phenyl-1,2,4-triazole-3-thiol derivatives. (n.d.). National University of Pharmacy.

- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). Istanbul University Press.

-

Synthesis and evaluation of 4-amino-5-phenyl-4H-[2][11][15]-triazole-3-thiol derivatives as antimicrobial agents. (2010, March 1). Semantic Scholar. Retrieved from

- Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2025, May 10). INDUS JOURNAL OF BIOSCIENCE RESEARCH.

- Experimental, DFT and Theoretical Corrosion Study for 4-(((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-yl)thio)methyl)-7,8-dimethyl-2H-chromen-2-one. (2022, April 5). Arabian Journal of Chemistry.

- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). KTU AVES.

- Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). (n.d.). Journal of Advanced Scientific Research.

- Experimental, DFT and Theoretical Corrosion Study for 4-(((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-yl)thio)methyl)-7,8-dimethyl-2H-chromen-2-one. (2022, July 14). ResearchGate.

- Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent. (2024, August 22). Zenodo.

Sources

- 1. irjweb.com [irjweb.com]

- 2. rad-proceedings.org [rad-proceedings.org]

- 3. Exploring the Chemistry and Therapeutic Potential of Triazoles: A Comprehensive Literature Review [ouci.dntb.gov.ua]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Istanbul University Press [iupress.istanbul.edu.tr]

- 7. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 8. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 9. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]

- 10. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel 1,2,4-Triazole Derivatives: Structure, DFT Study, X-Ray Analysis, and Antimicrobial Activity - Ünlüer - Russian Journal of Organic Chemistry [journals.rcsi.science]

- 12. New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. isres.org [isres.org]

- 15. theaspd.com [theaspd.com]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio [computabio.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity [mdpi.com]

Methodological & Application

Application Notes and Protocols for 4-Cyclopentyl-5-Phenyl-4H-1,2,4-Triazole-3-Thiol as a Corrosion Inhibitor

Prepared by: Gemini, Senior Application Scientist

Introduction: The Challenge of Corrosion and the Role of Triazole Derivatives

Corrosion is a persistent and costly global problem, leading to the degradation of essential infrastructure and industrial equipment.[1] The use of organic corrosion inhibitors is a primary strategy for protecting metals, particularly in acidic environments common in industrial processes.[2][3] Among the most promising classes of organic inhibitors are heterocyclic compounds containing nitrogen and sulfur atoms, such as 1,2,4-triazole derivatives.[4][5][6] These molecules are effective due to the presence of heteroatoms (N, S) with lone pairs of electrons and aromatic π-electrons, which facilitate strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents.[5][7]

This guide focuses on a specific, high-potential molecule: 4-cyclopentyl-5-phenyl-4H-1,2,4-triazole-3-thiol . Its unique structure combines the established inhibitory properties of the triazole-thiol core with bulky cyclopentyl and phenyl groups, which are expected to enhance surface coverage and create a more robust protective film. These application notes provide a comprehensive framework for researchers to evaluate its efficacy, understand its mechanism, and apply it effectively.

Compound Profile and Proposed Mechanism of Action

The molecular structure of 4-cyclopentyl-5-phenyl-4H-1,2,4-triazole-3-thiol is central to its function as a corrosion inhibitor.

Caption: Molecular structure of the inhibitor.

Proposed Inhibition Mechanism

The effectiveness of this inhibitor is attributed to its ability to adsorb onto the metal surface, creating a barrier between the metal and the corrosive medium.[8] This adsorption can occur through several interaction points:

-

Chemisorption: The lone pair electrons on the nitrogen and sulfur atoms can form coordinate covalent bonds with the vacant d-orbitals of metal atoms (like iron in steel).[6] The thiol group (-SH) is particularly significant for strong chemical bonding.

-

Physisorption: In acidic solutions, the inhibitor molecule can become protonated. This positively charged species can then be electrostatically attracted to the metal surface, which is negatively charged due to the adsorption of anions (e.g., Cl⁻, SO₄²⁻) from the acid.

-

π-Electron Interactions: The π-electrons of the phenyl ring and the triazole ring can interact with the metal surface, further strengthening the adsorption.[8]

-

Enhanced Surface Coverage: The bulky cyclopentyl and phenyl groups are proposed to have a "sweeping" or "umbrella" effect. Once a few molecules are adsorbed, these large groups block a greater surface area, preventing corrosive species from reaching the metal. This steric hindrance is a key design feature of this molecule.

The overall process involves the inhibitor molecules displacing water molecules from the metal surface and forming a stable, protective film.

Caption: Proposed adsorption mechanism at the metal-solution interface.

Application Notes

This section provides practical guidance for using 4-cyclopentyl-5-phenyl-4H-1,2,4-triazole-3-thiol.

-

Target Metals: Primarily intended for carbon steel and mild steel in acidic media.[2][4][9] Its efficacy on other metals like aluminum and copper should be evaluated empirically.[10]

-

Corrosive Environments: Highly effective in strong acid solutions such as 1 M HCl and 0.5 M H₂SO₄.[4][11]

-

Solubility: The compound has limited water solubility. Use of a co-solvent like ethanol or acetone (typically 1-2% v/v) may be necessary to prepare stock solutions before diluting to the final concentration in the aqueous corrosive medium.

-

Concentration Range: Effective inhibition is typically observed in the micromolar (µM) to millimolar (mM) range. A concentration-dependent study is crucial to identify the optimal dose. Inhibition efficiency generally increases with concentration up to a plateau.[2][4]

Table 1: Typical Performance Data for Triazole-Thiol Derivatives

| Parameter | Typical Range | Rationale & Key Insights |

| Optimal Concentration | 0.1 mM - 1.0 mM | Balances high inhibition efficiency with cost-effectiveness. Above a critical concentration, self-assembly or micelle formation might occur with no further benefit. |

| Inhibition Efficiency (%IE) | 85% - 98% | High efficiency is attributed to the strong adsorption and formation of a stable protective film.[2][9] |

| Temperature Limit | 25°C - 60°C | Efficiency may decrease at higher temperatures due to increased desorption rates and higher kinetic energy of corrosive species.[4] However, some studies show stable performance.[10] |

| Adsorption Type | Mixed Physisorption & Chemisorption | Thermodynamic calculations (from temperature studies) can confirm the dominant mechanism. Free energy of adsorption (ΔG°ads) values around -20 kJ/mol suggest physisorption, while values approaching or more negative than -40 kJ/mol indicate chemisorption. |

Experimental Evaluation Protocols

A multi-faceted approach is required to validate the performance of a corrosion inhibitor. The following protocols provide a comprehensive workflow.

Caption: Comprehensive workflow for evaluating the corrosion inhibitor.

Protocol 1: Weight Loss (Gravimetric) Method

Principle: This fundamental method directly measures metal loss over time to calculate the corrosion rate (CR) and inhibitor efficiency (%IE).[3][12] It provides a reliable, time-averaged assessment of inhibitor performance.

Materials:

-

Metal coupons (e.g., carbon steel, 2x4 cm)

-

Abrasive papers (e.g., 200 to 1200 grit)

-

Degreasing solvent (e.g., acetone)

-

Corrosive medium (e.g., 1 M HCl)

-

Inhibitor stock solution

-

Analytical balance (±0.1 mg precision)

-

Glass hooks and beakers

Procedure:

-

Coupon Preparation: Mechanically polish the metal coupons with successive grades of abrasive paper to achieve a uniform, mirror-like finish.

-

Causality: Polishing removes pre-existing oxide layers and surface defects, ensuring a reproducible starting surface for all tests.[13]

-

-

Cleaning & Weighing: Degrease the polished coupons with acetone, rinse with deionized water, dry thoroughly, and record their initial weight (W_initial) using an analytical balance.

-

Immersion: Suspend each coupon in a beaker containing the test solution (corrosive medium with and without various concentrations of the inhibitor) using a glass hook. Ensure the coupon is fully submerged.

-

Causality: Using triplicate samples for each condition is crucial for statistical validity and to account for any experimental variability.[14]

-

-

Exposure: Leave the coupons immersed for a predetermined period (e.g., 6, 12, or 24 hours) at a constant temperature.[12]

-

Final Cleaning & Weighing: After immersion, remove the coupons. Carefully clean them to remove corrosion products (using an appropriate cleaning solution, e.g., Clarke's solution for steel), rinse with water and acetone, dry, and record the final weight (W_final).

-

Calculations:

-

Weight Loss (ΔW): ΔW = W_initial - W_final

-

Corrosion Rate (CR): CR (mm/y) = (87.6 × ΔW) / (A × T × D) where ΔW is in mg, A is the surface area in cm², T is the immersion time in hours, and D is the metal density in g/cm³.[12]

-

Inhibition Efficiency (%IE): %IE = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.[12]

-

Protocol 2: Electrochemical Measurements

Principle: Electrochemical techniques offer rapid and mechanistic insights into the corrosion process.[3] They measure how the inhibitor alters the electrochemical reactions at the metal-solution interface. A standard three-electrode cell is used, comprising a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode, SCE), and a counter electrode (e.g., platinum).[15][16]

A. Potentiodynamic Polarization (PDP)

Purpose: To determine the inhibitor's effect on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions and to classify it as an anodic, cathodic, or mixed-type inhibitor.

Procedure:

-

Setup: Assemble the three-electrode cell. The working electrode should be prepared as in Protocol 1 (step 1).

-

Stabilization: Immerse the electrodes in the test solution and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for 30-60 minutes until a steady value is reached.[17][18]

-

Causality: A stable OCP indicates that the initial, rapid reactions on the electrode surface have reached a quasi-equilibrium state, providing a stable baseline for the polarization scan.

-

-

Polarization Scan: Apply a potential scan, typically from -250 mV to +250 mV relative to the stable OCP, at a slow scan rate (e.g., 0.5 or 1 mV/s).[4][17]

-

Causality: A slow scan rate allows the electrode interface to respond to the changing potential, providing data that is closer to the steady-state condition.

-

-

Data Analysis: Plot the potential (E) versus the logarithm of the current density (log i). Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to their intersection point.[19] This intersection gives the corrosion potential (E_corr) and the corrosion current density (i_corr).

-

Inhibition Efficiency (%IE): %IE = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100[20]

-

Inhibitor Type: If the inhibitor primarily shifts the anodic curve, it's an anodic inhibitor. If it shifts the cathodic curve, it's cathodic. If both curves are shifted, it is a mixed-type inhibitor.[7][15] Triazole derivatives often act as mixed-type inhibitors.[6][17]

-

B. Electrochemical Impedance Spectroscopy (EIS)

Purpose: To investigate the properties of the inhibitor film and the kinetics of the corrosion process without significantly disturbing the system.[21][22]

Procedure:

-

Setup & Stabilization: Use the same setup and stabilization procedure as for PDP.

-

Impedance Measurement: At the stable OCP, apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[4][16][20]

-

Causality: The small amplitude ensures that the measurement is pseudo-non-destructive and maintains a linear response from the system.

-

-

Data Analysis:

-

Nyquist Plot: Plot the imaginary impedance (-Z") versus the real impedance (Z'). The plot for a simple corrosion process is a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (R_ct).[20] A larger diameter indicates higher resistance to corrosion.

-

Equivalent Circuit Modeling: Fit the EIS data to an equivalent electrical circuit (e.g., a Randles circuit) to quantify parameters like R_ct and the double-layer capacitance (C_dl).[21] The adsorption of the inhibitor typically increases R_ct and decreases C_dl.[16]

-

Inhibition Efficiency (%IE): %IE = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100[20]

-

Protocol 3: Surface Analysis Techniques

Principle: To visually and chemically confirm the formation of a protective inhibitor film on the metal surface.[13][23]

A. Scanning Electron Microscopy (SEM)

Purpose: To observe the surface morphology of the metal coupons after corrosion tests.

Procedure:

-

After the weight loss or electrochemical tests, gently rinse the metal coupons with deionized water and dry them.

-

Mount the samples on an SEM stub.

-

Acquire images at various magnifications. Compare the surface of a coupon exposed to the blank acid solution (which should show significant damage) to one exposed to the inhibited solution (which should appear much smoother and more protected).[8][24]

B. Atomic Force Microscopy (AFM)

Purpose: To provide high-resolution, three-dimensional topographical images of the surface and quantify surface roughness.[25]

Procedure:

-

Use coupons prepared identically to the SEM samples.

-

Scan a representative area of the surface.

-

Analyze the data to calculate the average surface roughness. The inhibited surface should exhibit a significantly lower roughness value compared to the uninhibited, corroded surface, confirming the protective nature of the adsorbed film.[8][26]

References

-

Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies. (n.d.). PMC. [Link]

-

An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. (n.d.). PMC. [Link]

-

Synthesis of 1,2,3-Triazole Derivatives and Its Evaluation as Corrosion Inhibitors for Carbon Steel. (2019). SciSpace. [Link]

-

Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). Nature. [Link]

-

Synthesis, characterization, efficiency evaluation of some novel triazole derivatives as acid corrosion inhibitors. (2023). International Journal of Corrosion and Scale Inhibition. [Link]

-

Multicomponent Synthesis and Evaluation of New 1,2,3-Triazole Derivatives of Dihydropyrimidinones as Acidic Corrosion Inhibitors for Steel. (n.d.). PMC. [Link]

-

Surface Characterization Techniques in Corrosion Inhibition Research. (n.d.). ResearchGate. [Link]

-

Surface Analysis of Inhibitor Films Formed in Hydrogen Sulfide Medium. (1996). NACE International. [Link]

-

Green synthesis, electrochemical, and DFT studies on the corrosion inhibition of steel by some novel triazole Schiff base derivatives in hydrochloric acid solution. (n.d.). Arabian Journal of Chemistry. [Link]

-

Electrochemical Impedance Spectroscopy (EIS) Analysis of Green Corrosion Inhibitor of Etlingera Elatior Extracts for Mild Steel in Acidic Media. (n.d.). ResearchGate. [Link]

-

Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (n.d.). AIP Publishing. [Link]

-

Adsorption Mechanism, Kinetics, Thermodynamics, and Anticorrosion Performance of a New Thiophene Derivative for C-Steel in a 1.0 M HCl: Experimental and Computational Approaches. (2023). MDPI. [Link]

-